Néosolaniol

Vue d'ensemble

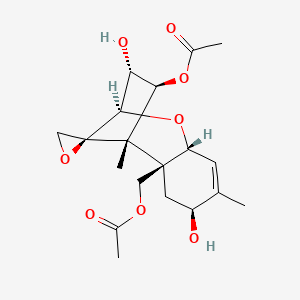

Description

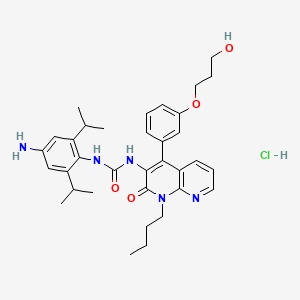

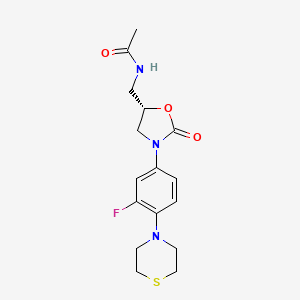

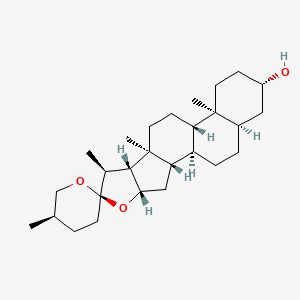

Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a sesquiterpene compound with the molecular formula C₁₉H₂₆O₈ and a molecular weight of 382.40 g/mol . Neosolaniol is known for its toxic effects on eukaryotic cells, primarily due to its ability to inhibit protein synthesis .

Applications De Recherche Scientifique

Neosolaniol has several scientific research applications, including:

Mécanisme D'action

Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.

Target of Action

Neosolaniol primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

It is known that neosolaniol and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .

Biochemical Pathways

Neosolaniol affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .

Pharmacokinetics

It is known that in human cell lines, ht-2 and neosolaniol are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .

Result of Action

The toxicities of Neosolaniol can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .

Action Environment

Environmental factors such as temperature and rainfall can influence the production and action of Neosolaniol . Fusarium mycotoxins, including Neosolaniol, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.

Analyse Biochimique

Biochemical Properties

Neosolaniol plays a significant role in biochemical reactions due to its ability to inhibit protein synthesis. This inhibition is primarily achieved through the interaction of Neosolaniol with ribosomal RNA, leading to the disruption of peptide bond formation. Neosolaniol interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens . These interactions result in the hydroxylation of Neosolaniol, which is a crucial step in its metabolic pathway.

Cellular Effects

Neosolaniol exerts a range of effects on different cell types and cellular processes. It induces oxidative stress by generating reactive oxygen species, leading to lipid peroxidation and changes in membrane integrity . Neosolaniol also affects cell signaling pathways, particularly the mitogen-activated protein kinase pathway, which is activated by oxidative stress. This activation leads to the induction of caspase-mediated apoptosis pathways . Additionally, Neosolaniol influences gene expression by upregulating the expression of genes involved in apoptosis, such as caspase 3 and cytochrome c .

Molecular Mechanism

The molecular mechanism of Neosolaniol involves its direct interaction with cellular components, bypassing the need for metabolic activation. Neosolaniol binds to ribosomal RNA, inhibiting protein synthesis and leading to cell death . It also interacts with cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These interactions contribute to the compound’s cytotoxic effects by disrupting cellular processes and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neosolaniol change over time. The compound is relatively stable under standard storage conditions, but its potency can decrease with prolonged exposure to light and air . In in vitro studies, Neosolaniol has been shown to induce apoptosis in a time-dependent manner, with significant effects observed within 24 to 48 hours of exposure . Long-term exposure to Neosolaniol can lead to chronic oxidative stress and sustained activation of apoptotic pathways, resulting in persistent cellular damage .

Dosage Effects in Animal Models

The effects of Neosolaniol vary with different dosages in animal models. At low doses, Neosolaniol can induce mild oxidative stress and apoptosis, while higher doses result in severe cytotoxicity and tissue damage . In animal studies, threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold. High doses of Neosolaniol can lead to adverse effects such as immunosuppression, reproductive toxicity, and neurotoxicity .

Metabolic Pathways

Neosolaniol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation at specific positions, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The metabolic pathways of Neosolaniol are crucial for its detoxification and elimination from the body .

Transport and Distribution

Neosolaniol is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Neosolaniol is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of Neosolaniol is critical for its activity and function. Neosolaniol is primarily localized in the mitochondria and endoplasmic reticulum, where it disrupts cellular processes and induces apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in determining the compound’s subcellular distribution and its subsequent effects on cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neosolaniol can be synthesized through the hydroxylation of T-2 toxin, another trichothecene mycotoxin. The hydroxylation occurs at the C-7 and C-9 positions in rats . The synthetic route involves the use of specific enzymes such as cytochrome P450 enzymes (CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens) which catalyze the conversion of T-2 toxin to Neosolaniol .

Industrial Production Methods: Industrial production of Neosolaniol involves the cultivation of Fusarium species under controlled conditions. The mycotoxin is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Neosolaniol undergoes various chemical reactions, including:

Oxidation: Neosolaniol can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert Neosolaniol to less toxic metabolites.

Substitution: Substitution reactions can occur at the hydroxyl and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.

Major Products Formed:

Oxidation: Hydroxylated derivatives of Neosolaniol.

Reduction: Less toxic metabolites such as T-2 triol and T-2 tetraol.

Substitution: Acetylated derivatives of Neosolaniol.

Comparaison Avec Des Composés Similaires

T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different substitution patterns.

HT-2 Toxin: A metabolite of T-2 toxin with hydroxyl groups at different positions.

Diacetoxyscirpenol: A trichothecene with acetyl groups at different positions.

Uniqueness of Neosolaniol: Neosolaniol is unique due to its specific hydroxylation and acetylation patterns, which contribute to its distinct toxicological profile. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of mycotoxin toxicity .

Propriétés

Numéro CAS |

36519-25-2 |

|---|---|

Formule moléculaire |

C19H26O8 |

Poids moléculaire |

382.4 g/mol |

Nom IUPAC |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1 |

Clé InChI |

TVZHDVCTOCZDNE-VUQKWCSOSA-N |

SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

SMILES isomérique |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

SMILES canonique |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for neosolaniol's toxicity?

A1: [] Neosolaniol, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.

Q2: How does neosolaniol exposure affect the immune system?

A2: [] Neosolaniol has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.

Q3: Does neosolaniol affect the nervous system?

A3: [] Yes, studies in broiler chickens have shown that neosolaniol can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.

Q4: Does neosolaniol exposure lead to anorexia (loss of appetite)?

A4: [, ] Yes, research indicates that neosolaniol can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Q5: What is the molecular formula and weight of neosolaniol?

A5: The molecular formula of neosolaniol is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]

Q6: Are there spectroscopic methods to identify neosolaniol?

A6: [, ] Yes, neosolaniol can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.

Q7: Which Fusarium species are known to produce neosolaniol?

A7: Neosolaniol is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []

Q8: What agricultural commodities are commonly contaminated with neosolaniol?

A8: Neosolaniol has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []

Q9: How is neosolaniol metabolized?

A9: [, , ] Neosolaniol can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.

Q10: Can bacteria degrade neosolaniol?

A10: [, ] Yes, certain bacterial species found in soil and water can degrade neosolaniol. These bacteria use neosolaniol as a source of carbon and energy, breaking it down into less toxic metabolites.

Q11: What is the acute toxicity of neosolaniol?

A11: [] The acute toxicity of neosolaniol varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.

Q12: Does neosolaniol cause any specific organ damage?

A12: [] Neosolaniol, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.

Q13: What analytical techniques are used to detect neosolaniol in food and feed?

A13: [, , , , , ] Several analytical techniques are employed to detect and quantify neosolaniol, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Q14: How can neosolaniol contamination in food and feed be prevented?

A14: [] Preventing neosolaniol contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.

Q15: Are there any effective ways to detoxify neosolaniol-contaminated feed?

A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying neosolaniol-contaminated feed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)